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Compound of Interest

Compound Name: Spiro[3.5]nonan-7-OL

CAS No.: 1393450-96-8

Cat. No.: B1404022

Get Quote

Abstract & Strategic Overview
The spiro[3.5]nonane system represents a "privileged scaffold" in medicinal chemistry, often

used to constrain the conformation of pharmacophores without adding excessive molecular

weight. The synthesis of the 7-hydroxy derivative presents two challenges:

Quaternary Carbon Formation: Efficiently constructing the strained spiro-junction.

Stereocontrol: Controlling the hydride attack on the resulting ketone to selectively generate

the axial or equatorial alcohol.

This protocol details a robust, scalable route starting from commercially available materials,

utilizing a Double Alkylation / Decarboxylation sequence to form the ring, followed by Chemo-

differentiated Reduction.

Retrosynthetic Analysis
The most reliable disconnection for the spiro[3.5]nonane skeleton involves utilizing the

symmetry of the cyclobutane ring. Rather than attempting a difficult ring-closing metathesis
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(RCM) on a crowded quaternary center, we employ a C4 + C2 or C4 + C3 disconnection.

Selected Route: The "Weiss-Cook" inspired condensation of a 1,1-bis(electrophile)cyclobutane

with a 3-oxoglutarate equivalent.

Figure 1: Retrosynthetic logic flow from target alcohol to commercial starting material.

Protocol Part I: Synthesis of the Spiro-Ketone Core
Objective: Synthesis of Spiro[3.5]nonan-7-one. Scale: Gram-scale (scalable to kg).

Reagents & Materials[1][2][3][4][5][6][7][8]
Starting Material: Dimethyl 1,1-cyclobutanedicarboxylate (CAS: 5445-51-2).

Reductant: Lithium Aluminum Hydride (LiAlH₄).

Activation: Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N).

Cyclization: Dimethyl 1,3-acetonedicarboxylate, Sodium Hydride (NaH).

Decarboxylation: 6M HCl, Ethanol.

Step-by-Step Methodology
Step A: Preparation of 1,1-Bis(hydroxymethyl)cyclobutane

Suspend LiAlH₄ (2.2 equiv) in anhydrous THF at 0°C under N₂.

Add Dimethyl 1,1-cyclobutanedicarboxylate (1.0 equiv) dropwise. Caution: Exothermic.

Reflux for 4 hours.

Quench via Fieser workup (

mL H₂O,

mL 15% NaOH,

mL H₂O).
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Filter and concentrate to yield the diol.

Checkpoint: ¹H NMR should show disappearance of methyl ester singlets (~3.7 ppm).

Step B: Mesylation (Activation)
Dissolve the diol in DCM at 0°C.

Add Et₃N (3.0 equiv) followed by MsCl (2.5 equiv).

Stir for 2 hours. Wash with NaHCO₃ and brine.

Isolate 1,1-Bis(mesyloxymethyl)cyclobutane.

Step C: Spiro-Annulation (The Critical Step)
This step constructs the cyclohexane ring around the cyclobutane core.

Suspend NaH (2.5 equiv, 60% in oil) in dry DMF.

Add Dimethyl 1,3-acetonedicarboxylate (1.0 equiv) dropwise at 0°C. Stir 30 min to form the

dianion.

Add the Bis-mesylate (from Step B, 1.0 equiv) dissolved in DMF.

Heat to 80°C for 12 hours.

Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1]

Purification: Flash chromatography (Hexane/EtOAc) to isolate the Spiro-diester intermediate.

Step D: Hydrolysis & Decarboxylation[2][3]
Dissolve the Spiro-diester in Ethanol/6M HCl (1:1).

Reflux vigorously for 6–12 hours. Note: This removes the ester groups and decarboxylates

the

-keto acids.
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Neutralize with NaOH, extract with Ether.[4]

Product:Spiro[3.5]nonan-7-one.

Validation: distinct C=O stretch in IR (~1710 cm⁻¹).

Protocol Part II: Stereoselective Reduction
Objective: Differentiating the Axial vs. Equatorial alcohol. Mechanism: The spiro-cyclobutane

ring at C4 creates a rigid chair conformation. The choice of reducing agent dictates the angle of

attack (Steric Approach Control vs. Product Development Control).

Experimental Logic[3][7][8]
Thermodynamic Control (Equatorial -OH): Small hydride nucleophiles (

) attack from the sterically more hindered axial face, yielding the more stable equatorial
alcohol.

Kinetic Control (Axial -OH): Bulky hydrides (L-Selectride) are forced to attack from the less

hindered equatorial face, yielding the less stable axial alcohol.

Data Summary: Stereoselectivity

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Detailed Protocols
Method A: Synthesis of (Equatorial)-Spiro[3.5]nonan-7-ol
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Dissolve Spiro[3.5]nonan-7-one (1.0 mmol) in Methanol (10 mL).

Cool to 0°C.

Add NaBH₄ (1.5 mmol) portion-wise over 5 minutes.

Stir at 0°C for 30 minutes, then warm to RT for 1 hour.

Quench: Add Acetone (1 mL) followed by saturated NH₄Cl.

Extraction: Extract with DCM (3x). Dry over Na₂SO₄.[4]

Purification: Silica gel chromatography (usually elutes later than the ketone).

Method B: Synthesis of (Axial)-Spiro[3.5]nonan-7-ol
Dissolve Spiro[3.5]nonan-7-one (1.0 mmol) in anhydrous THF (10 mL).

Cool to -78°C (Dry ice/Acetone bath). Critical for high selectivity.

Add L-Selectride (1.0 M in THF, 1.2 mmol) dropwise via syringe.

Stir at -78°C for 2 hours.

Oxidative Workup:

Add MeOH (0.5 mL) slowly.

Add 3M NaOH (2 mL).

Add 30% H₂O₂ (2 mL) dropwise. Caution: Exothermic.

Warm to RT and stir for 30 mins.

Extraction: Extract with Ether.

Purification: Silica gel chromatography.

Process Visualization (Workflow)
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Figure 2: Complete synthetic workflow distinguishing the divergent reduction pathways.

Quality Control & Validation
To ensure the integrity of the synthesis, the following analytical signatures should be verified:

¹H NMR (Stereochemistry Check):

Equatorial -OH (Major from NaBH₄): The proton at C7 (geminal to OH) will be axial. It

typically appears as a broad multiplet (tt or similar) with large coupling constants (

Hz) due to diaxial coupling with C6/C8 protons.

Axial -OH (Major from L-Selectride): The proton at C7 will be equatorial. It appears as a

narrow multiplet (quintet-like) with small coupling constants (

Hz).

¹³C NMR:

The C7 carbon shift often differs by 2-5 ppm between diastereomers.

GC-MS:

While molecular ions are identical (m/z 140), retention times differ. The equatorial alcohol

(more polar, H-bonding) usually elutes later on non-polar columns, though this varies by

column phase.
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Spiro[3.5]nonane Data: PubChem Compound Summary for Spiro[3.5]nonan-7-one.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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